molecular formula C28H39NO4S B12380462 [2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate

[2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate

Cat. No.: B12380462
M. Wt: 485.7 g/mol
InChI Key: MQAVDRVIIADBAA-UHFFFAOYSA-N
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Description

[2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate is a complex organic compound that features a combination of aromatic and aliphatic structures. This compound is characterized by the presence of tert-butyl, hydroxy, methoxy, and sulfanylidenebutyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-tert-butylbenzyl chloride and 4-hydroxy-3-methoxybenzylamine. These intermediates are then subjected to further reactions, including nucleophilic substitution and condensation reactions, under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidenebutyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the aromatic rings or the sulfanylidenebutyl group, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, the compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. It could serve as a lead compound for drug discovery efforts targeting specific diseases.

Medicine

The compound’s potential therapeutic properties may be explored in medicinal chemistry. Its structural features suggest it could be a candidate for developing new drugs with specific mechanisms of action.

Industry

In industrial applications, the compound may be used as an additive in materials science, such as in the formulation of polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which [2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s functional groups enable it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate
  • [2-[(4-Tert-butylphenyl)methyl]-4-[(4-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate

Uniqueness

The uniqueness of [2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research.

Properties

Molecular Formula

C28H39NO4S

Molecular Weight

485.7 g/mol

IUPAC Name

[2-[(4-tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C28H39NO4S/c1-27(2,3)22-11-8-19(9-12-22)14-21(18-33-26(31)28(4,5)6)16-25(34)29-17-20-10-13-23(30)24(15-20)32-7/h8-13,15,21,30H,14,16-18H2,1-7H3,(H,29,34)

InChI Key

MQAVDRVIIADBAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(CC(=S)NCC2=CC(=C(C=C2)O)OC)COC(=O)C(C)(C)C

Origin of Product

United States

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